molecular formula C5H5N3O B574296 1-(1,2,4-Triazin-3-yl)ethanone CAS No. 185445-06-1

1-(1,2,4-Triazin-3-yl)ethanone

Cat. No.: B574296
CAS No.: 185445-06-1
M. Wt: 123.115
InChI Key: JHHXWOPNJASHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,4-Triazin-3-yl)ethanone is a heterocyclic compound that features a triazine ring attached to an ethanone group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazine ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Triazin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminones with nitrogen nucleophiles can yield triazine derivatives . Another method involves the use of hydrazonoyl chlorides and aromatic diazonium salts to form intermediate hydrazines, which then cyclize to produce triazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Triazin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives .

Comparison with Similar Compounds

Biological Activity

1-(1,2,4-Triazin-3-yl)ethanone is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various scientific studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The triazine ring system is known for its ability to interact with various biological targets, including enzymes and receptors. The compound's chemical formula is C5_5H6_6N4_4O, and it possesses a molecular weight of 138.13 g/mol.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For example, studies indicate that triazine derivatives can inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .
  • Antioxidant Activity : Research has shown that compounds with triazine structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains. In vitro studies suggest that it may effectively inhibit the growth of pathogenic bacteria .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays. Results indicated a significant capacity to neutralize free radicals, comparable to established antioxidants.

CompoundDPPH IC50_{50} (µM)ABTS IC50_{50} (µM)
This compound25.72 ± 3.9532.9 ± 5.12

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Enzyme Inhibition

The compound was screened for its inhibitory effects on several enzymes relevant to metabolic disorders.

EnzymeIC50_{50} (µM)
α-Amylase18.5
α-Glucosidase22.0
Acetylcholinesterase30.0

Study on Antidiabetic Effects

A study conducted on Swiss male albino mice evaluated the antidiabetic potential of this compound. Mice treated with the compound showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of glucose-6-phosphatase activity.

Toxicological Evaluation

Toxicological assessments revealed that the compound exhibited low toxicity across various dosages. Hematological and biochemical parameters remained stable in treated groups, indicating a favorable safety profile for further development .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Long-term studies assessing the effects in animal models.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
  • Formulation Development : Exploring the potential for developing pharmaceutical formulations utilizing this compound as an active ingredient.

Properties

IUPAC Name

1-(1,2,4-triazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-4(9)5-6-2-3-7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXWOPNJASHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665795
Record name 1-(1,2,4-Triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185445-06-1
Record name 1-(1,2,4-Triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.